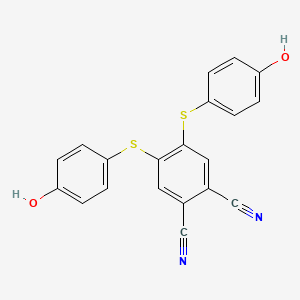
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is an organic compound with the molecular formula C20H12N2O2S2. It is a yellow solid with a melting point of 267 to 271 °C . This compound is known for its unique properties, including its ability to exhibit aggregation-induced emission (AIE), making it useful in various scientific applications .
Vorbereitungsmethoden
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile can be synthesized with high yield from 4,5-dichlorophtalonitrile and 4-hydroxythiophenol. The reaction is typically carried out using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80 °C for 24 hours . Potassium carbonate is a commonly used base for thioetherification of aryl fluorides with thiophenols .
Analyse Chemischer Reaktionen
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which exhibit important biological activities.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Aggregation-Induced Emission: The compound exhibits strong fluorescence upon aggregation, which is useful for bioanalytical applications.
Wissenschaftliche Forschungsanwendungen
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile exerts its effects is primarily through its ability to form strong fluorescent aggregates. These aggregates can interact with biological molecules, such as lectins and bacteria, allowing for visualization and analysis . The compound’s molecular structure, which includes phenyl rings and thioether linkages, facilitates these interactions .
Vergleich Mit ähnlichen Verbindungen
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is unique due to its strong AIE properties. Similar compounds include:
Bis(phenylthio)phthalonitriles: These compounds also exhibit AIE and are used in similar applications.
Aromatic Sulfides: These compounds are valuable synthetic intermediates and are frequently found in biologically and pharmaceutically active molecules.
Eigenschaften
Molekularformel |
C20H12N2O2S2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4,5-bis[(4-hydroxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2S2/c21-11-13-9-19(25-17-5-1-15(23)2-6-17)20(10-14(13)12-22)26-18-7-3-16(24)4-8-18/h1-10,23-24H |
InChI-Schlüssel |
MTYSDVRDJZZEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


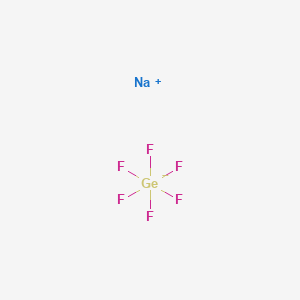

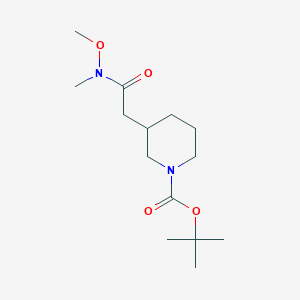
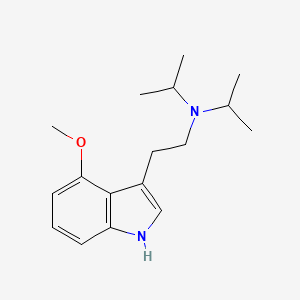
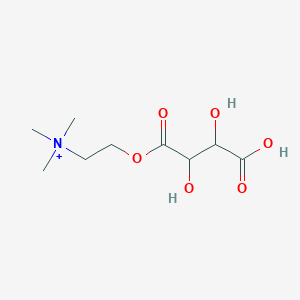
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
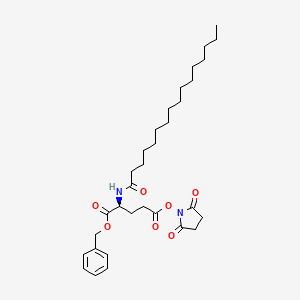
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

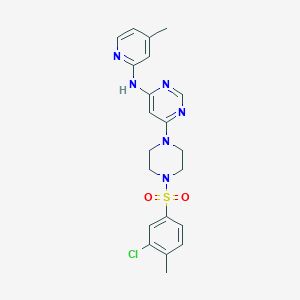
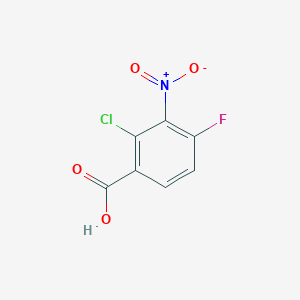
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14121131.png)
